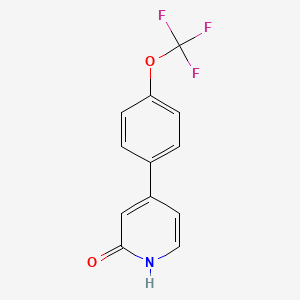![molecular formula C12H7F4NO B6368508 2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol CAS No. 1261973-47-0](/img/structure/B6368508.png)
2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol is a fluorinated aromatic compound that features both a pyridine ring and a trifluoromethyl group. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines typically employs large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of fluorinating reagent and reaction conditions is optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The presence of the hydroxyl group allows for oxidation to form corresponding ketones or reduction to form alcohols.
Cyclocondensation Reactions: The compound can undergo cyclocondensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products
The major products formed from these reactions include substituted pyridines, ketones, alcohols, and various heterocyclic compounds .
Applications De Recherche Scientifique
2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the trifluoromethyl group.
3-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the hydroxyl group, affecting its reactivity and applications.
2,2,2-Trifluoro-1-(3-trifluoromethylphenyl)ethanone: A related compound with a different functional group arrangement, used in different applications.
Uniqueness
2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol is unique due to the combination of the trifluoromethyl group and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various fields of research and industry .
Propriétés
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-10-7(11-9(18)5-2-6-17-11)3-1-4-8(10)12(14,15)16/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOKCKLBAWTUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683149 |
Source


|
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-47-0 |
Source


|
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
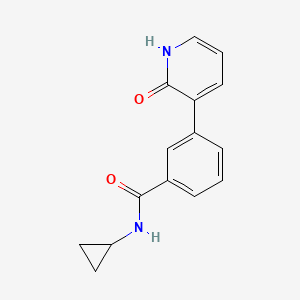
![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368440.png)
![2-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B6368446.png)
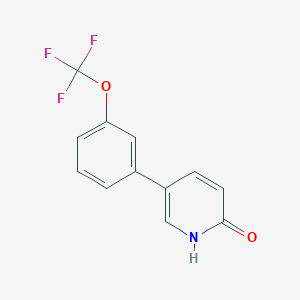
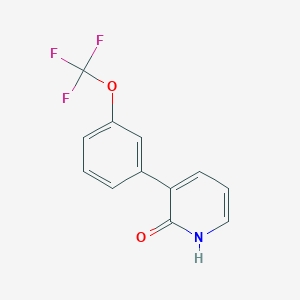
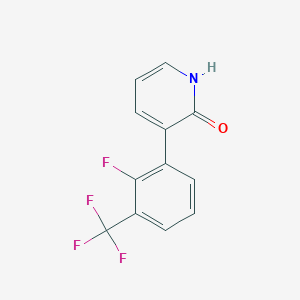
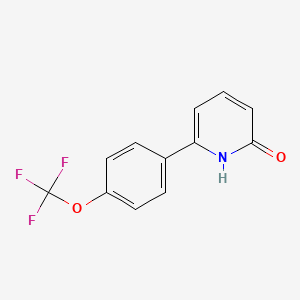
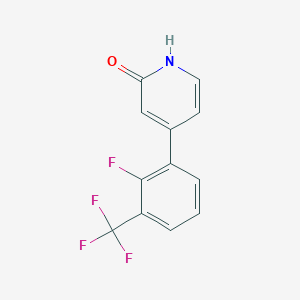
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6368516.png)
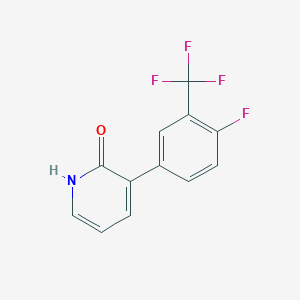
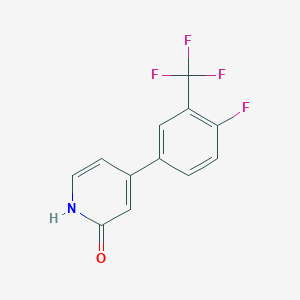
![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6368537.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6368543.png)
